N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for the base compound is N,N-dimethyl-1-(piperidin-2-yl)methanamine, derived from its piperidine backbone and substituents. The parent structure, piperidine, is a six-membered saturated heterocycle with one nitrogen atom. The methanamine group (-CH2-N(CH3)2) is attached to the second carbon of the piperidine ring, as indicated by the 2-yl suffix. The oxalate salt forms via proton transfer between the tertiary amine and oxalic acid, resulting in the full name N,N-dimethyl-1-(piperidin-2-yl)methanamine oxalate.
Structurally, the molecule comprises:
- A piperidine ring with nitrogen at position 1.
- A methylaminomethyl group (-CH2-N(CH3)2) at position 2 of the ring.
- An oxalate ion (C2O4^2−) as the counterion, derived from oxalic acid.
The tertiary amine’s lone electron pair on the nitrogen facilitates salt formation with oxalic acid, stabilizing the compound through ionic interactions.
Alternative Denominations in Chemical Literature
This compound is referenced under multiple synonyms across chemical databases and literature:
| Synonym | Source |
|---|---|
| Dimethyl-piperidin-2-ylmethyl-amine | |
| 2-Piperidinemethanamine, N,N-dimethyl- | |
| N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate |
These variants emphasize the substituent positions (e.g., 2-yl) or salt form (e.g., oxalate). The term methanamine is occasionally replaced with methylamine in older literature, though IUPAC guidelines prefer methanamine for systematic clarity.
Molecular Formula and Stoichiometric Composition Analysis
The molecular formula of the base compound, N,N-dimethyl-1-(piperidin-2-yl)methanamine, is C8H18N2 , with a molar mass of 142.25 g/mol . The oxalate salt incorporates one equivalent of oxalic acid (C2H2O4), yielding the formula C10H20N2O4 and a molar mass of 232.28 g/mol .
| Component | Formula | Molar Mass (g/mol) |
|---|---|---|
| Base compound | C8H18N2 | 142.25 |
| Oxalic acid | C2H2O4 | 90.03 |
| Salt | C10H20N2O4 | 232.28 |
The 1:1 stoichiometry arises from the reaction of one amine molecule with one oxalic acid molecule, as evidenced by the salt’s molecular formula.
Salt Formation Mechanism with Oxalic Acid
The salt forms via a Brønsted acid-base reaction between the tertiary amine and oxalic acid. The amine’s nitrogen lone pair abstracts a proton from oxalic acid, generating an ammonium cation and a hydrogenoxalate anion (HC2O4^-).
Mechanistic steps :
- Proton transfer :
$$ \text{C}8\text{H}{18}\text{N}2 + \text{HOOC-COOH} \rightarrow \text{C}8\text{H}{18}\text{N}2\text{H}^+ \cdot \text{HC}2\text{O}4^- $$ - Crystallization : Ionic interactions between the ammonium cation and hydrogenoxalate anion stabilize the solid salt.
Oxalic acid’s diprotic nature allows for potential di-salt formation, but the 1:1 stoichiometry observed here suggests mono-deprotonation dominates under standard conditions.
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine;oxalic acid |
InChI |
InChI=1S/C8H18N2.C2H2O4/c1-10(2)7-8-5-3-4-6-9-8;3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
WGYQCZWXLBFJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The oxalate salt is then formed by reacting the free base with oxalic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
Pharmacological Applications
N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate has been investigated for its neuroprotective properties and potential therapeutic effects in treating neurodegenerative diseases.
Neuroprotective Effects
Research indicates that compounds with a piperidine structure can exhibit neuroprotective effects against excitotoxicity, similar to established drugs like memantine. Studies have shown that derivatives of this compound can inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease pathology, thus preserving neuronal function and memory retention in animal models .
Case Study: Neuroprotection in Alzheimer’s Disease
- Objective: Evaluate the neuroprotective effects of this compound derivatives.
- Methodology: In vitro assays using SH-SY5Y cells exposed to okadaic acid (a phosphatase inhibitor) demonstrated that certain derivatives maintained phosphatase activity significantly better than controls.
- Results: The best-performing compounds reduced cell death rates by over 40% compared to untreated controls, indicating strong neuroprotective potential .
Chemical Synthesis and Reactions
The synthesis of this compound typically involves alkylation reactions where piperidine derivatives are reacted with dimethylamine under controlled conditions to yield the desired oxalate salt.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | Piperidine + Dimethylamine | Reflux in solvent | High |
This method allows for the efficient production of the compound while maintaining high purity levels.
Drug Development
The compound is being explored as a scaffold for developing novel dual-target ligands aimed at treating various conditions, including pain management and psychiatric disorders.
Dual Target Ligands
Recent studies have focused on modifying the piperidine ring to enhance binding affinity for specific receptors, including opioid receptors and dopamine receptors. The design of bivalent ligands that incorporate this compound has shown promising results in preliminary pharmacological evaluations .
Table: Summary of Dual Target Ligands Developed
| Compound | Target Receptors | Affinities (Ki) | Potential Use |
|---|---|---|---|
| Ligand A | MOR, D3R | 0.5 nM | Pain relief |
| Ligand B | D2R, 5HT | 1 nM | Antipsychotic |
Toxicological Studies
While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary toxicological studies indicate that compounds with similar structures exhibit low toxicity levels at therapeutic doses.
Toxicity Assessment
A systematic review of existing literature suggests that while there are concerns regarding the formation of nitrosamines from secondary amines, controlled use and proper formulation can mitigate these risks .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Pyrrolidine Moieties
- N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine (): This compound replaces the piperidine ring with a pyrrolidine (5-membered) ring.
- The acetamide group may enhance metabolic stability compared to the dimethylamine group in the target compound.
Oxalate Salts of Substituted Amines
- 3-(4-(tert-Butyl)phenoxy)-N,N-dimethylpropan-1-amine hydrogen oxalate (): Contains a bulky tert-butylphenoxy group, increasing lipophilicity. The hydrogen oxalate form (C₂HO₄⁻) differs from the full oxalate salt (C₂O₄²⁻), impacting solubility and dissociation in physiological conditions.
Bis[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl] cyclopentane-1,1-diacetate dioxalate ():
A dioxalate salt with dual piperazine-pyrimidine motifs. The extended structure enables multi-target interactions, contrasting with the simpler piperidine-based target compound.
Physicochemical Properties
Key Observations :
- The target compound’s moderate solubility is typical of oxalate salts, though less than ionic metal oxalates like vanadyl oxalate .
- Bulky substituents (e.g., tert-butyl in ) reduce solubility compared to simpler amines.
Pharmacological and Toxicological Considerations
Oxalate-Related Toxicity
- Kidney Stone Risk : Oxalate ions can bind urinary calcium, forming insoluble crystals. Hyperoxaluria (elevated urinary oxalate) is a key risk factor for nephrolithiasis .
- Vascular Toxicity : Oxalate deposits in arterial plaque ("atherosclerotic oxalosis") suggest systemic risks, particularly in patients with metabolic disorders .
Regulatory Status
- Compounds like Imp. F(EP) as Dioxalate () are classified as impurities in pharmaceuticals, highlighting the need for rigorous purity standards in oxalate salt synthesis.
Biological Activity
N,N-Dimethyl-1-piperidin-2-ylmethanamine oxalate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 232.28 g/mol. The compound is a salt formed from the reaction of N,N-Dimethyl-1-piperidin-2-ylmethanamine and oxalic acid, featuring a piperidine ring that contributes to its unique properties.
Mechanisms of Biological Activity
The biological activity of this compound primarily arises from its ability to act as a ligand that interacts with specific proteins and enzymes. This interaction modulates their activity, which is significant in biochemical assays and proteomics research. Studies indicate that this compound can effectively bind to certain receptors and enzymes, influencing signaling pathways related to neurotransmission due to its structural similarity to neurotransmitters.
1. Antiviral Activity
Research has shown that compounds similar to this compound exhibit antiviral properties against various strains of HIV. For instance, in studies evaluating antiviral activity against wild-type HIV-1 and NNRTI-resistant strains, compounds were screened for their effectiveness using the MTT method. The selectivity index (SI) values were determined, indicating the potential of these compounds in antiviral drug development .
2. Cytotoxicity
In cytotoxicity assays, this compound demonstrated varying levels of cytotoxic effects on non-cancerous cells compared to cancerous cells. The minimum inhibitory concentration (MIC) values were significantly lower than concentrations that evoked cytotoxic effects toward non-cancer cells, suggesting a favorable therapeutic window .
3. Neuroprotective Effects
The compound's neuroprotective properties have been highlighted in studies focusing on neurodegenerative diseases. It has been proposed as a multitarget neuroprotective agent capable of interacting with phosphatase enzymes, which play a critical role in cellular signaling pathways associated with neurodegeneration .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-Dimethyl-1-piperidin-4-ylmethanamine | Similar piperidine structure but with nitrogen at position 4 | Different biological activity profile; may target different receptors |
| N,N-Dimethylaminoacetic acid | Contains an amino group but lacks the piperidine ring | Primarily used as an amino acid analog in research |
| N,N-Dimethylphenylamine oxalate | Contains a phenyl group instead of a piperidine ring | Exhibits distinct chemical reactivity due to aromaticity |
Case Study 1: Antiviral Efficacy
In a study published in Nature Communications, researchers evaluated the efficacy of various piperidine derivatives, including this compound, against resistant HIV strains. The data indicated that certain modifications enhanced binding affinity and antiviral potency, showcasing the compound's potential in developing effective therapies for resistant viral infections .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into neuroprotective agents highlighted the role of this compound in protecting neuronal cells from glutamate-induced excitotoxicity. The study demonstrated that the compound could maintain phosphatase activity, thereby mitigating neurodegeneration associated with Alzheimer's disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
